
N,N,N',N'-Tetrakis(ethoxymethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis(ethoxymethyl)urea is an organic compound with the molecular formula C13H28N2O5 It is a derivative of urea, where the hydrogen atoms are replaced by ethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(ethoxymethyl)urea typically involves the reaction of urea with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with ethoxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis(ethoxymethyl)urea may involve a continuous flow process where urea and ethoxymethyl chloride are reacted in a reactor. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(ethoxymethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to urea or other derivatives.
Substitution: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
N,N,N’,N’-Tetrakis(ethoxymethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetrakis(ethoxymethyl)urea exerts its effects involves the interaction of its ethoxymethyl groups with target molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. The molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound is used in the production of polyurethane coatings and as a chelating agent.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Primarily used as a chelating agent and in metal extraction.
Uniqueness
N,N,N’,N’-Tetrakis(ethoxymethyl)urea is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
508220-71-1 |
|---|---|
Molecular Formula |
C13H28N2O5 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(ethoxymethyl)urea |
InChI |
InChI=1S/C13H28N2O5/c1-5-17-9-14(10-18-6-2)13(16)15(11-19-7-3)12-20-8-4/h5-12H2,1-4H3 |
InChI Key |
GOKHTAFUTFEUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(COCC)C(=O)N(COCC)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


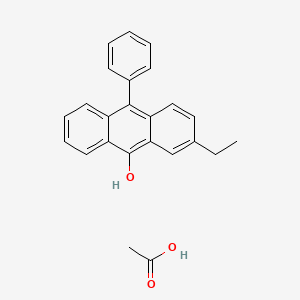
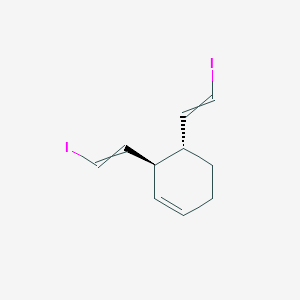
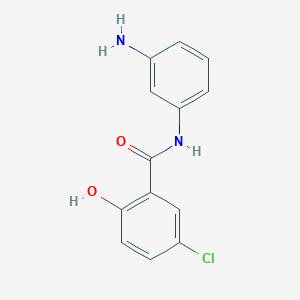
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
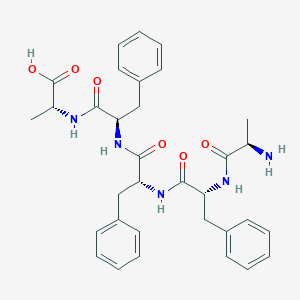
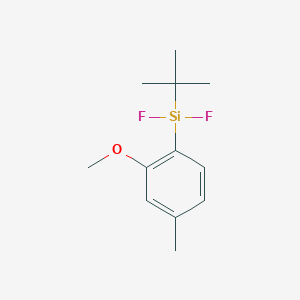
![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)

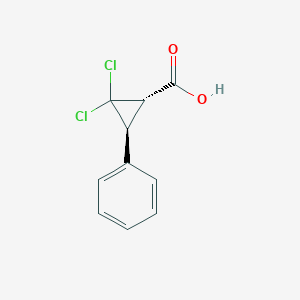
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
